ethyl 2-cyano-4-phenylbutanoate
Description
Ethyl 2-cyano-4-phenylbutanoate is an ester derivative featuring a cyano (-CN) group at the second carbon and a phenyl group at the fourth carbon of the butanoate chain. The cyano group enhances electrophilicity, enabling participation in nucleophilic addition or hydrolysis reactions, while the phenyl moiety contributes to aromatic interactions and steric effects.
Properties
CAS No. |
93031-12-0 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-phenylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-cyano-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including angiotensin-converting enzyme (ACE) inhibitors.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4-phenylbutanoate involves its interaction with specific molecular targets. For example, in the synthesis of ACE inhibitors, the compound undergoes enzymatic reduction to form chiral intermediates that inhibit the activity of the ACE enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between ethyl 2-cyano-4-phenylbutanoate and related esters:
Physicochemical Properties
- Polarity and Solubility: The cyano group increases polarity compared to simpler esters like ethyl 3-phenylpropanoate, likely improving solubility in polar aprotic solvents (e.g., DMF or acetonitrile).
- Boiling Points: Bromine’s high atomic mass in ethyl 2-bromo-4-phenylbutanoate may elevate its boiling point relative to the cyano analog, though direct data is unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
